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Compound of Interest

Compound Name: L-Methionine-15N,d8

Cat. No.: B12425483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties,

synthesis, and applications of L-Methionine-15N,d8, a stable isotope-labeled amino acid

crucial for advanced research in proteomics and metabolomics.

Core Chemical Properties
L-Methionine-15N,d8 is a non-radioactive, isotopically enriched form of the essential amino

acid L-methionine. The incorporation of one nitrogen-15 (¹⁵N) atom and eight deuterium (²H or

D) atoms results in a distinct mass shift, making it an invaluable tool for quantitative analysis.

Quantitative Data Summary
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Property Value Source

Molecular Formula C₅H₃D₈¹⁵NO₂S --INVALID-LINK--

Molecular Weight 158.25 g/mol --INVALID-LINK--

Isotopic Purity (¹⁵N) ≥ 98 atom % --INVALID-LINK--

Isotopic Purity (D) ≥ 98 atom % --INVALID-LINK--

Chemical Purity ≥ 98% --INVALID-LINK--

Appearance White to off-white solid --INVALID-LINK--

Melting Point 284 °C (decomposes) --INVALID-LINK--

Solubility
Soluble in water and dilute

acids.
--INVALID-LINK--

Storage

Store at room temperature,

protected from light and

moisture.

--INVALID-LINK--

Synthesis and Manufacturing
The synthesis of L-Methionine-15N,d8 is a multi-step process requiring precise control over

isotopic incorporation. While specific proprietary methods may vary, a general approach

involves either chemical synthesis or enzymatic methods.

Representative Chemical Synthesis Approach
The industrial synthesis of methionine often starts from acrolein and methyl mercaptan.[1][2][3]

To produce the isotopically labeled version, deuterated starting materials and a ¹⁵N-containing

nitrogen source are required. A plausible, generalized chemical synthesis route is outlined

below.

Disclaimer: This is a representative protocol and may not reflect the exact industrial

manufacturing process.

Objective: To synthesize L-Methionine-15N,d8.
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Materials:

Perdeuterated acrolein (D₂C=CD-CDO)

Deuterated methyl mercaptan (CD₃SD)

Potassium cyanide

¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

Deuterated solvents (e.g., D₂O, CD₃OD)

Reagents for hydrolysis and purification

Methodology:

Formation of the α-aminonitrile: Perdeuterated acrolein is reacted with deuterated methyl

mercaptan to form 3-(methylthio-d3)propanal-d4. This aldehyde then undergoes a Strecker

synthesis with potassium cyanide and ¹⁵N-ammonium chloride in a deuterated solvent. This

reaction forms the corresponding α-aminonitrile.

Hydrolysis to the amino acid: The resulting α-aminonitrile is hydrolyzed using a strong acid or

base in D₂O to convert the nitrile group into a carboxylic acid, yielding the racemic mixture

DL-Methionine-15N,d8.

Enzymatic Resolution: The racemic mixture is then resolved to isolate the biologically active

L-isomer. This is often achieved using an aminoacylase enzyme that selectively deacetylates

the N-acetylated L-form, allowing for its separation from the D-form.

Purification: The final product is purified through techniques such as recrystallization and ion-

exchange chromatography to achieve high chemical and isotopic purity.

Enzymatic Synthesis Approach
An alternative approach involves enzymatic synthesis, which can offer high stereoselectivity.[4]

Objective: To synthesize L-Methionine-15N,d8 through an enzymatic pathway.
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Materials:

α-keto-γ-(methylthio)butyric acid-d8 (the keto acid analog of methionine, with deuterium

labels)

¹⁵N-Ammonium sulfate ((¹⁵NH₄)₂SO₄)

Glutamate dehydrogenase

Branched-chain amino acid aminotransferase

NADPH and a regenerating system (e.g., glucose dehydrogenase and D-glucose-d7)

Deuterium oxide (D₂O)

Methodology:

Generation of ¹⁵N-Glutamate: A catalytic amount of ¹⁵N-labeled L-glutamate is generated

from α-ketoglutarate and ¹⁵N-ammonium sulfate using glutamate dehydrogenase.

Transamination: The ¹⁵N-labeled glutamate serves as the amine donor for the conversion of

the deuterated α-keto acid of methionine to L-Methionine-15N,d8. This reaction is catalyzed

by a transaminase, such as the branched-chain amino acid aminotransferase.

Cofactor Regeneration: The reaction is driven to completion by regenerating the NADPH

cofactor using a system like glucose dehydrogenase.

Deuterium Incorporation: Performing the reaction in D₂O ensures the exchange of the α-

hydrogen for deuterium, although in the case of L-Methionine-15N,d8, the starting keto-acid

would already be deuterated.

Purification: The final product is purified from the reaction mixture using chromatographic

techniques.

Applications in Research
L-Methionine-15N,d8 is a powerful tool in various research areas, primarily due to its utility as

a tracer and an internal standard.[5]
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Stable Isotope Labeling by Amino Acids in Cell Culture
(SILAC)
SILAC is a widely used quantitative proteomics technique that employs stable isotope labeling

to determine relative protein abundance between different cell populations. L-Methionine-
15N,d8 can be used as the "heavy" amino acid in SILAC experiments, particularly for

organisms that are auxotrophic for methionine.

Objective: To compare the proteomes of two cell populations (e.g., treated vs. untreated).

Materials:

Cell culture medium deficient in L-methionine

"Light" L-methionine (unlabeled)

"Heavy" L-Methionine-15N,d8

Dialyzed fetal bovine serum

Cell lysis buffer

Protease (e.g., trypsin)

LC-MS/MS system

Methodology:

Adaptation Phase: Two populations of cells are cultured. One is grown in "light" medium

containing unlabeled L-methionine, and the other is grown in "heavy" medium containing L-
Methionine-15N,d8. The cells are cultured for at least five cell divisions to ensure near-

complete incorporation of the respective amino acids into the proteome.

Experimental Phase: The two cell populations are subjected to the experimental conditions

(e.g., one population is treated with a drug, while the other serves as a control).

Sample Pooling and Protein Extraction: The "light" and "heavy" cell populations are

combined in a 1:1 ratio. The mixed cells are then lysed to extract the total protein.
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Protein Digestion: The protein mixture is digested with a protease, typically trypsin, to

generate peptides.

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

Data Analysis: The mass spectrometer detects pairs of peptides that are chemically identical

but differ in mass due to the isotopic labeling. The ratio of the signal intensities of the "heavy"

and "light" peptide pairs is used to determine the relative abundance of the corresponding

protein in the two cell populations.
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Caption: A generalized workflow for a SILAC experiment.

Metabolic Flux Analysis (MFA)
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MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological

system. By introducing a stable isotope-labeled substrate like L-Methionine-15N,d8 and

tracking the distribution of the isotopes through the metabolic network, researchers can

elucidate the activity of various metabolic pathways.

Objective: To determine the metabolic fluxes in a biological system.

Materials:

Cell culture or organism of interest

Defined medium with L-Methionine-15N,d8 as a tracer

Metabolite extraction reagents

Analytical instrument (GC-MS or LC-MS)

MFA software

Methodology:

Experimental Design: Design the labeling experiment, including the choice of isotopic tracer

and the duration of labeling to achieve an isotopic steady state.

Isotope Labeling: The biological system is cultured in a medium containing L-Methionine-
15N,d8.

Metabolite Quenching and Extraction: The metabolism is rapidly quenched, and intracellular

metabolites are extracted.

Measurement of Isotopic Labeling: The isotopic labeling patterns of key metabolites are

measured using GC-MS or LC-MS.

Flux Estimation: The measured labeling data, along with a stoichiometric model of the

metabolic network, are used as inputs for MFA software to estimate the intracellular

metabolic fluxes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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